2-Bromo-5-iodopyridin-3-amine
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Overview
Description
2-Bromo-5-iodopyridin-3-amine is an organic compound with the molecular formula C5H4BrIN2 It is a halogenated derivative of pyridine, characterized by the presence of both bromine and iodine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-iodopyridin-3-amine can be synthesized through various chemical reactions. One common method involves the halogenation of pyridine derivatives. For instance, starting with 3-aminopyridine, bromination and iodination can be sequentially performed to introduce the bromine and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including halogen exchange reactions and catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine or iodine atoms can be replaced by other nucleophiles.
Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Amination Reactions: The compound can undergo amination reactions, forming C-N bonds with various amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in amination reactions.
Nucleophiles: Such as amines, used in substitution reactions.
Major Products Formed:
Aminopyridines: Formed through amination reactions.
Biaryl Compounds: Resulting from cross-coupling reactions.
Scientific Research Applications
2-Bromo-5-iodopyridin-3-amine is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the development of biologically active compounds, including potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Used in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodopyridin-3-amine involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. In biological systems, it can interact with molecular targets through halogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
- 5-Bromo-2-iodopyridin-3-ol
- 2-Bromo-5-iodopyridin-3-ol
Uniqueness: 2-Bromo-5-iodopyridin-3-amine stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-bromo-5-iodopyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBJZYQEHPMUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673859 |
Source
|
Record name | 2-Bromo-5-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-06-0 |
Source
|
Record name | 2-Bromo-5-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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